molecular formula C7H14BrN3 B12300262 1-Azido-7-bromo-heptane

1-Azido-7-bromo-heptane

Cat. No.: B12300262
M. Wt: 220.11 g/mol
InChI Key: GFCKLMXJPIVPBT-UHFFFAOYSA-N
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Description

1-Azido-7-bromo-heptane is an organic compound with the molecular formula C7H14BrN3 It is a member of the azide family, characterized by the presence of an azido group (-N3) and a bromo group (-Br) attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-7-bromo-heptane can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 7-bromo-heptanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-7-bromo-heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The azido group in 1-azido-7-bromo-heptane is highly reactive and can participate in various chemical reactions. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

    1-Azido-7-chloro-heptane: Similar structure but with a chloro group instead of a bromo group.

    1-Azido-7-iodo-heptane: Similar structure but with an iodo group instead of a bromo group.

Uniqueness: 1-Azido-7-bromo-heptane is unique due to the presence of both azido and bromo groups, which confer distinct reactivity patterns. The bromo group is a good leaving group, facilitating nucleophilic substitution reactions, while the azido group is versatile in cycloaddition and reduction reactions .

Properties

Molecular Formula

C7H14BrN3

Molecular Weight

220.11 g/mol

IUPAC Name

1-azido-7-bromoheptane

InChI

InChI=1S/C7H14BrN3/c8-6-4-2-1-3-5-7-10-11-9/h1-7H2

InChI Key

GFCKLMXJPIVPBT-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=[N+]=[N-])CCCBr

Origin of Product

United States

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